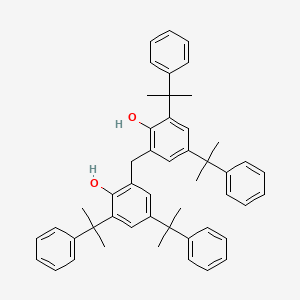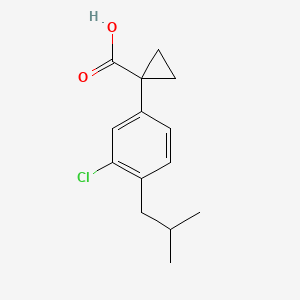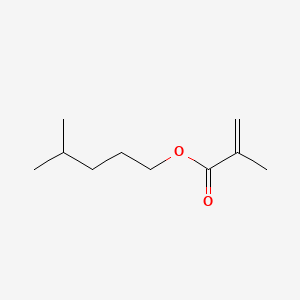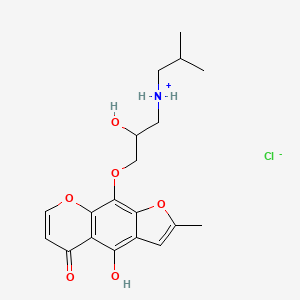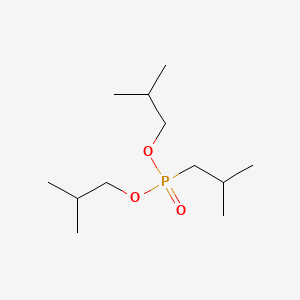![molecular formula C13H20O2Si B13753339 [Dimethyl(2-phenylethyl)silyl]methyl acetate CAS No. 5356-96-7](/img/structure/B13753339.png)
[Dimethyl(2-phenylethyl)silyl]methyl acetate
描述
[Dimethyl(2-phenylethyl)silyl]methyl acetate is a chemical compound with the molecular formula C₁₃H₂₀O₂Si and a molecular weight of 236.382 g/mol It is characterized by its unique structure, which includes a silyl group attached to a phenylethyl moiety and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(2-phenylethyl)silyl]methyl acetate typically involves the reaction of dimethyl(2-phenylethyl)silanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Dimethyl(2-phenylethyl)silanol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
[Dimethyl(2-phenylethyl)silyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl compounds.
科学研究应用
[Dimethyl(2-phenylethyl)silyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound can be utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: It is employed in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of [Dimethyl(2-phenylethyl)silyl]methyl acetate involves its interaction with various molecular targets. The silyl group can form stable bonds with other molecules, facilitating the formation of complex structures. The acetate group can undergo hydrolysis, releasing acetic acid and enabling further reactions. The phenylethyl moiety provides hydrophobic interactions, contributing to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
- [Dimethyl(2-phenylethyl)silyl]methyl ether
- [Dimethyl(2-phenylethyl)silyl]methyl chloride
- [Dimethyl(2-phenylethyl)silyl]methyl alcohol
Uniqueness
Compared to similar compounds, [Dimethyl(2-phenylethyl)silyl]methyl acetate is unique due to its acetate group, which imparts distinct reactivity and potential applications. The presence of the acetate group allows for specific reactions that are not possible with other similar compounds, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
[dimethyl(2-phenylethyl)silyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-12(14)15-11-16(2,3)10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYLDUXFRXASKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[Si](C)(C)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294518 | |
| Record name | [dimethyl(2-phenylethyl)silyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-96-7 | |
| Record name | NSC96871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [dimethyl(2-phenylethyl)silyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


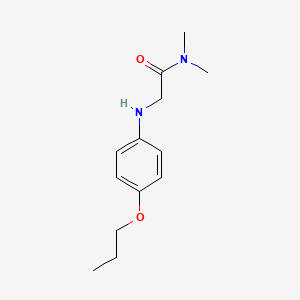
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
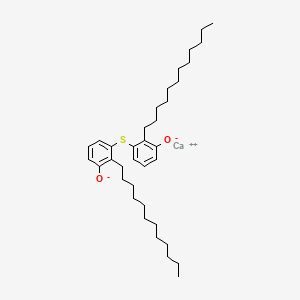
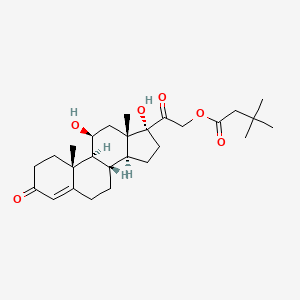
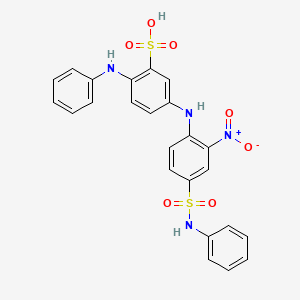
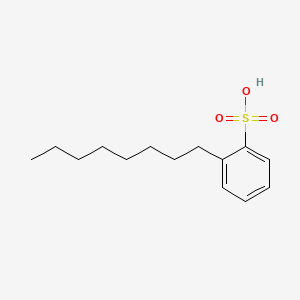
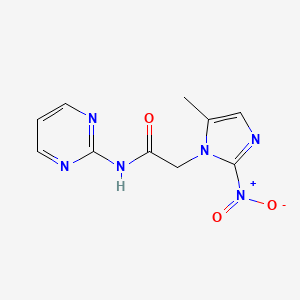
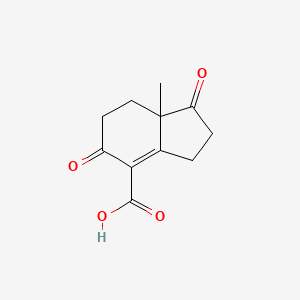
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
